N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidin core substituted with a phenyl group at the 3-position and a thioacetamide side chain at the 7-position. The benzodioxole moiety is linked via a methylene group to the acetamide nitrogen. This structure combines electron-rich aromatic systems (benzodioxole and phenyl) with a sulfur-containing bridge, which may enhance binding interactions in biological systems. While exact physicochemical properties (e.g., solubility, melting point) are unavailable in the provided evidence, its molecular formula is inferred as C₂₁H₁₇N₆O₃S, with a molecular weight of 452.5 g/mol based on analogs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c27-17(21-9-13-6-7-15-16(8-13)29-12-28-15)10-30-20-18-19(22-11-23-20)26(25-24-18)14-4-2-1-3-5-14/h1-8,11H,9-10,12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBLBEALVHDTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and the underlying mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural features:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 420.4 g/mol |
| CAS Number | 896678-55-0 |
The structure includes a benzo[d][1,3]dioxole moiety linked to a triazolopyrimidine derivative via a thioacetamide group. This unique combination suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. For instance:
- In vitro Studies : A related compound demonstrated IC values of 1.54 µM for HCT116 (colon cancer), 4.52 µM for MCF7 (breast cancer), and 2.38 µM for HepG2 (liver cancer). These values indicate potent antiproliferative effects compared to doxorubicin, which has IC values ranging from 4.56 µM to 8.29 µM in similar assays .
- Mechanisms of Action : The anticancer mechanisms involve the inhibition of EGFR (Epidermal Growth Factor Receptor), induction of apoptosis via annexin V-FITC assays, and modulation of mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Antimicrobial Activity
Compounds with similar structural motifs have shown promising antimicrobial properties:
- Bacterial Activity : Certain benzotriazole derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. For example, specific derivatives achieved comparable efficacy to standard antibiotics like ciprofloxacin .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : Research on related benzodioxole derivatives has demonstrated their ability to inhibit cell proliferation in various cancer cell lines while exhibiting minimal toxicity towards normal cells .
- Antimicrobial Properties : A study reported that certain thioamide derivatives showed effective growth inhibition against Acanthamoeba, a human pathogen, indicating their broad-spectrum antimicrobial potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives of triazolo[4,5-d]pyrimidin and benzodioxole-containing acetamides. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Fluorine in Analog 1 may reduce oxidative metabolism, enhancing bioavailability . The thioacetamide linkage in the target compound and analogs is critical for sulfur-mediated hydrogen bonding and redox activity, as seen in similar benzothiazole derivatives with anti-inflammatory effects .
Biological Activity: While direct data on the target compound’s activity is absent, benzodioxole moieties are associated with CNS activity, and triazolo-pyrimidin cores are common in kinase inhibitors.
ADMET Considerations :
- The benzodioxole group may improve blood-brain barrier penetration, but its metabolic susceptibility (via O-demethylation) requires evaluation. Chlorine in Analog 10 could prolong half-life due to reduced CYP450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
